molecular formula C5H4INO B2663216 3-Iodopyridin-1-ium-1-olate CAS No. 22447-55-8

3-Iodopyridin-1-ium-1-olate

Cat. No.: B2663216
CAS No.: 22447-55-8
M. Wt: 220.997
InChI Key: HSTUYDWQSIEIHC-UHFFFAOYSA-N
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Description

3-Iodopyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H4INO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an iodine atom and an oxygen atom, forming a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopyridin-1-ium-1-olate typically involves the iodination of pyridine derivatives. One common method is the halogenation of pyridine at the third carbon position using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-Iodopyridin-1-ium-1-olate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Iodopyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of complex products .

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: Similar in structure but with the iodine atom at the second carbon position.

    4-Iodopyridine: Similar in structure but with the iodine atom at the fourth carbon position.

    3-Bromopyridine: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

3-Iodopyridin-1-ium-1-olate is unique due to its specific substitution pattern and the presence of both iodine and oxygen atoms bonded to the nitrogen atom in the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-iodo-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-2-1-3-7(8)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTUYDWQSIEIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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